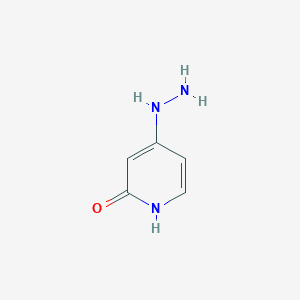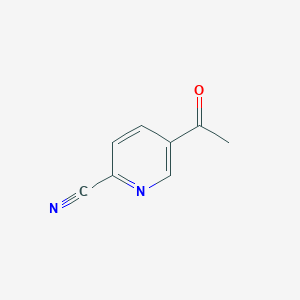
4-Hydrazinylpyridin-2(1H)-one
Vue d'ensemble
Description
4-Hydrazinylpyridin-2(1H)-one is a chemical compound with a variety of potential applications in chemistry . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 N hydrazine, 1 imide (-thio), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinylpyridin-2(1H)-one is characterized by a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 N hydrazine, 1 imide (-thio), and 1 Pyridine .Physical And Chemical Properties Analysis
4-Hydrazinylpyridin-2(1H)-one has a variety of physical and chemical properties. Unfortunately, the search results did not provide specific details about these properties .Applications De Recherche Scientifique
Synthesis of Novel Ligands
4-Hydrazinylpyridin-2(1H)-one can be used in the synthesis of novel ligands. For instance, it has been used in the synthesis of 4-[2-(2-fluorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine (HPPHoFB), a novel ligand derived from pyrrolopyrimidine .
Formation of Metal Complexes
This compound can form bis-chelate complexes with various metals such as Mn (III), Fe (III), Co (III), Cr (III), Ru (III), Ir (III), and Pt (IV) by employing chloride/sulfate salts in alcohol . These complexes have potential applications in various fields of science and technology.
Antibacterial Applications
The Co (III) complex of 4-Hydrazinylpyridin-2(1H)-one exhibited potent and specific antibacterial action at concentrations of 50-70 mgmL-1 against Bacillus subtilis MCC 2010, and Staphylococcus aureus MCC 2408 . This suggests that it could be used as a new and effective antibacterial agent specifically targeting gram-positive bacteria.
Spectroscopic Studies
The 4-Hydrazinylpyridin-2(1H)-one and its metal complexes can be characterized by various spectroscopic techniques such as FT (IR), NMR, UV-Vis spectroscopy . This makes it useful in research fields that require detailed molecular characterization.
Magnetic Susceptibility Studies
The metal complexes of 4-Hydrazinylpyridin-2(1H)-one can be studied for their magnetic susceptibility . This could have implications in the field of magnetic materials and devices.
X-ray Powder Diffraction Studies
The metal complexes of 4-Hydrazinylpyridin-2(1H)-one can also be studied using x-ray powder diffraction . This technique is widely used in the field of materials science to study the crystal structure of materials.
Safety And Hazards
Propriétés
IUPAC Name |
4-hydrazinyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQHVQJVRZINSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544967 | |
| Record name | 4-Hydrazinylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpyridin-2(1H)-one | |
CAS RN |
106689-41-2 | |
| Record name | 4-Hydrazinylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)

![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)


